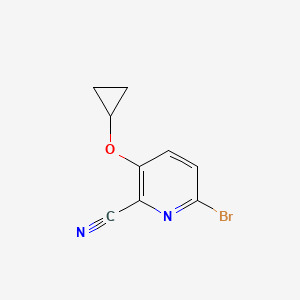
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions.
Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxyphenyl substitution:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction may lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-methoxyphenyl)piperidine-1,3-dicarboxylate
- 1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)piperidine-1,3-dicarboxylate
Uniqueness
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity.
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-9-14(15(11-19)16(21)23-4)12-5-7-13(20)8-6-12/h5-8,14-15,20H,9-11H2,1-4H3/t14-,15+/m1/s1 |
Clave InChI |
MWTSFJQVUXWRPV-CABCVRRESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)


